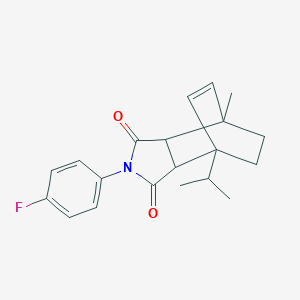
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, also known as WIN 55,212-2, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist of the cannabinoid receptor CB1, which is the primary receptor responsible for the psychoactive effects of cannabis. WIN 55,212-2 has been widely used in scientific research to investigate the cannabinoid system and its potential therapeutic applications.
Mecanismo De Acción
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 acts as a potent and selective agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors by 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 leads to the inhibition of neurotransmitter release, which results in its analgesic and anti-inflammatory effects. It also modulates the release of other neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the cannabinoid system. It is also relatively stable and has a long half-life, which allows for more extended experiments. However, it also has some limitations. It has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, it has been shown to have some adverse effects, such as hypothermia and sedation, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more selective CB1 receptor agonists that do not have the adverse effects associated with 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2.
Métodos De Síntesis
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 can be synthesized by a multistep process starting from 4-fluoroaniline. The first step involves the reaction of 4-fluoroaniline with isopropylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction of the Grignard reagent with ethyl 2-oxo-4-phenylbutyrate to form the intermediate product. The final step involves the cyclization of the intermediate product to form 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
Propiedades
Fórmula molecular |
C20H22FNO2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H22FNO2/c1-12(2)20-10-8-19(3,9-11-20)15-16(20)18(24)22(17(15)23)14-6-4-13(21)5-7-14/h4-8,10,12,15-16H,9,11H2,1-3H3 |
Clave InChI |
DADWHLXIRCZAOA-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
SMILES canónico |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)


![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)


![Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate](/img/structure/B241099.png)
![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)
![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)